ベンゾイルギ酸

概要

説明

科学的研究の応用

Benzoylformic acid has a wide range of applications in scientific research:

作用機序

Target of Action

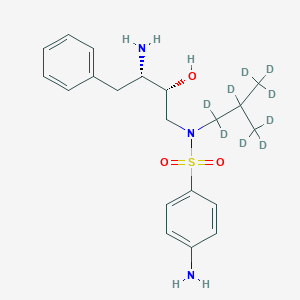

Benzoylformic acid, also known as phenylglyoxylic acid , primarily targets the enzyme Hydroxyacid oxidase 1 in humans . This enzyme plays a crucial role in the metabolism of various hydroxyacids in the body.

Biochemical Pathways

Benzoylformic acid is involved in the mandelic acid degradation pathway, a representative pathway of aromatic compounds degradation . The pathway includes enzymes like mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase . It is also involved in the biosynthesis of L-phenylglycine from benzoylformic acid .

Result of Action

As it interacts with Hydroxyacid oxidase 1, it may influence the metabolism of hydroxyacids in the body . .

生化学分析

Biochemical Properties

Benzoylformic acid is involved in various biochemical reactions. It is known to be a substrate for the enzyme benzoylformic acid decarboxylase . This enzyme catalyzes the decarboxylation of benzoylformic acid to produce benzaldehyde . The enzyme BzfC from Brevibacterium sp. CCZU12-1 can transform benzoylformic acid into various nitriles, exhibiting high activity against benzoyl cyanide, 3-cyanopyridine, and α-cyclohexyl-mandelonitrile .

Cellular Effects

It is known that the enzymes that interact with Benzoylformic acid, such as benzoylformic acid decarboxylase, play crucial roles in cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzoylformic acid primarily involves its interaction with enzymes. For instance, in the presence of benzoylformic acid decarboxylase, Benzoylformic acid undergoes decarboxylation to form benzaldehyde . This reaction is a key step in certain metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of Benzoylformic acid in laboratory settings are not well-documented. It is known that Benzoylformic acid can be effectively synthesized from benzoyl cyanide by Brevibacterium sp. CCZU12-1 with high nitrilase activity .

Metabolic Pathways

Benzoylformic acid is involved in the mandelic acid degradation pathway in bacteria like Pseudomonas putida . In this pathway, Benzoylformic acid is a key intermediate, which is further metabolized to benzaldehyde by the enzyme benzoylformic acid decarboxylase .

準備方法

Synthetic Routes and Reaction Conditions: Benzoylformic acid can be synthesized through several methods. One common method involves the oxidation of mandelic acid using sodium dichromate and sulfuric acid as oxidants . Another method involves the oxidation of styrene using a HBr/H2O2 system, which is considered an eco-friendly and efficient process .

Industrial Production Methods: In industrial settings, benzoylformic acid is often produced by the hydrolysis of benzoyl cyanide . This method is favored due to its efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions: Benzoylformic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Benzoylformic acid can be oxidized to benzoic acid using oxidizing agents such as potassium permanganate.

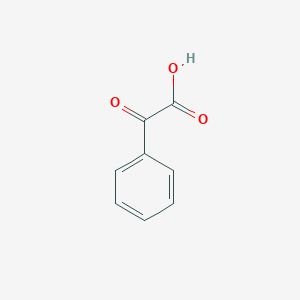

Reduction: It can be reduced to mandelic acid using reducing agents like sodium borohydride.

Substitution: Benzoylformic acid can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Major Products Formed:

Oxidation: Benzoic acid

Reduction: Mandelic acid

Substitution: Various benzoylformic acid derivatives

類似化合物との比較

Mandelic Acid: Similar to benzoylformic acid, mandelic acid is an aromatic alpha-hydroxy acid used in the synthesis of pharmaceuticals.

Benzaldehyde: Benzaldehyde is an aromatic aldehyde that can be derived from benzoylformic acid through decarboxylation.

Benzoic Acid: Benzoic acid is an aromatic carboxylic acid that can be formed by the oxidation of benzoylformic acid.

Uniqueness: Benzoylformic acid is unique due to its versatility as an intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .

特性

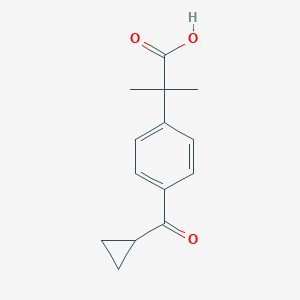

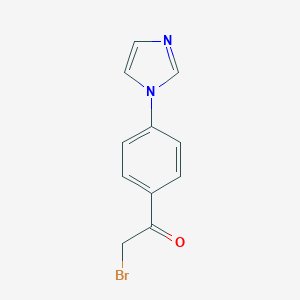

IUPAC Name |

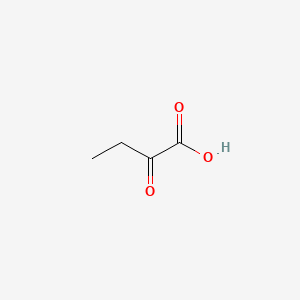

2-oxo-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQJJMHZNSSFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43165-51-1 (sodium), 52009-50-4 (calcium), 63468-90-6 (potassium) | |

| Record name | Phenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80209993 | |

| Record name | Phenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phenylglyoxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylglyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

920.0 mg/mL at 0 °C | |

| Record name | Benzoylformic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylglyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

611-73-4 | |

| Record name | Phenylglyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylformic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylglyoxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylformic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZL5A0W0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylglyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66 °C | |

| Record name | Benzoylformic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylglyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While benzoylformic acid itself is not a typical drug target, it serves as a substrate for various enzymes, including benzaldehyde lyase (BAL) [, ]. BAL catalyzes the reversible cleavage of benzoylformic acid to benzaldehyde and carbon dioxide [, ]. This enzymatic reaction plays a role in the chemoenzymatic synthesis of various compounds [, ].

A: In Pseudomonas sp. strain LLC-1, benzoylformic acid acts as a catabolic intermediate in the breakdown of lignin-derived low-molecular-weight compounds like vanillin []. This suggests a role for benzoylformic acid in the microbial degradation of plant biomass []. In other organisms, it can be further metabolized to compounds like mandelic acid [].

ANone: The molecular formula of benzoylformic acid is C8H6O3, and its molecular weight is 150.13 g/mol.

A: Benzoylformic acid and its esters display characteristic 13C NMR spectral features. The chemical shifts of the carbon atoms in the benzoyl fragment are influenced primarily by the carbonyl group rather than the carbalkoxyl group [].

ANone: This aspect is not extensively covered in the provided research papers.

A: BAL, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of benzoylformic acid through a least motion mechanism []. The reaction proceeds through a short-lived predecarboxylation intermediate, 2-mandelyl-ThDP []. This intermediate is characterized by a strained C2-C2α bond [].

A: BAL displays a high selectivity for benzoylformic acid decarboxylation, with the decarboxylation step being extremely rapid (k′ ≈ 16,000 s-1 at 30 °C) [].

ANone: This area is not extensively covered in the provided research papers.

A: Substitutions on the benzoyl ring of benzoylformic acid influence its interaction with enzymes like benzaldehyde lyase (BAL). For example, the introduction of a methyl group at the para position of the benzoyl ring significantly slows down the carbonyl addition step to ThDP compared to benzoylformic acid [].

A: Para-alkylation of mandelic acid influences its distribution in the body [, ]. Increased alkyl chain length generally leads to a decrease in the apparent volume of distribution, particularly in the peripheral compartment [, ]. This suggests that hydrophobic interactions between the alkyl groups and membrane components play a role in the distribution of these compounds [, ].

A: While the research papers don't delve into specific formulation strategies for benzoylformic acid, they highlight its use in various solvent systems for synthetic and biocatalytic applications [, , , , , ].

ANone: Information regarding specific SHE regulations pertaining to benzoylformic acid is not covered in the research articles.

A: Co-administration of DL-tropic acid, a competitive inhibitor of renal tubular secretion, alters the pharmacokinetic parameters of benzoylformic acid and its derivatives []. The presence of DL-tropic acid leads to changes in apparent volumes of distribution and rate constants of transfer between compartments, suggesting an influence on the transmembrane transport of these compounds [].

A: Studies on benzoylformic acid and related compounds in rats indicate that biological half-lives calculated from urinary excretion data tend to be longer than those derived from blood level data []. This difference is attributed to the retention or detention of these compounds within renal tubular membranes during active tubular secretion [].

A: Phenobarbital administration alters the pharmacokinetic profiles of benzoylformic acid and its derivatives in rats []. Notably, it reduces the apparent volumes of distribution for these compounds, suggesting that phenobarbital may influence the protein and phospholipid composition of cell membranes, thereby affecting drug distribution [].

ANone: This aspect is not directly addressed in the provided research.

ANone: Information on the toxicology and safety profile of benzoylformic acid is not covered in the provided research.

ANone: This area is not extensively discussed in the research provided.

ANone: The provided research does not delve into the use of biomarkers or diagnostics related to benzoylformic acid.

ANone: Various analytical methods have been employed to characterize and quantify benzoylformic acid. These include:

- Colorimetry: Benzoylformic acid forms a colored complex with 2,4-dinitrophenylhydrazine in an alkaline solution, allowing for its quantification using colorimetric methods [].

- NMR Spectroscopy: 13C NMR spectroscopy is valuable for analyzing the structural features of benzoylformic acid and its derivatives, particularly the influence of substituents on chemical shifts [].

- Chromatographic Techniques: Liquid chromatography, often coupled with mass spectrometry (LC-MS), aids in identifying and quantifying benzoylformic acid and its metabolites in complex mixtures [].

A: While not a primary focus, the research on Pseudomonas sp. strain LLC-1 suggests that certain microorganisms can degrade benzoylformic acid, highlighting its potential for biodegradation in the environment [].

ANone: The research papers don't provide detailed information on the dissolution and solubility properties of benzoylformic acid.

ANone: Specific details regarding the validation of analytical methods for benzoylformic acid are not outlined in the provided research.

ANone: Information on quality control and assurance measures for benzoylformic acid is not included in the research papers.

ANone: This aspect is not addressed in the provided research.

ANone: Specific information about drug-transporter interactions of benzoylformic acid is not provided in the research articles.

ANone: The research papers don't discuss the potential of benzoylformic acid to induce or inhibit drug-metabolizing enzymes.

ANone: The research focuses on benzoylformic acid and its derivatives without extensively exploring alternatives or substitutes.

ANone: Information regarding the recycling and waste management of benzoylformic acid is not covered in the research papers.

ANone: This aspect is not the focus of the provided research.

A: Early research on benzoylformic acid dates back to studies on its metabolism in animals, with findings indicating its near-quantitative recovery in urine []. Additional milestones include:- Investigation of its role in the metabolism of phenylaminoacetic acid: This research explored the stereochemical aspects of its formation and its potential role as an intermediate in the metabolic pathway [].- Discovery of its antifungal properties: Benzoylformic acid, isolated from the fungus Pisolithus arhizus, exhibits antifungal activity against various plant pathogens [].- Development of biocatalytic methods for its production: Several studies focused on producing benzoylformic acid through microbial biotransformation of precursors like phenylglycine [, ]. These biocatalytic approaches offer environmentally friendly alternatives to traditional chemical synthesis methods.

ANone: Research on benzoylformic acid spans multiple disciplines, including:

- Biochemistry: Understanding the enzymatic mechanisms involved in its formation and degradation, particularly by enzymes like benzaldehyde lyase, offers insights into thiamin-dependent enzymatic reactions [, , ].

- Organic Chemistry: Investigating the synthesis and reactivity of benzoylformic acid and its derivatives contributes to developing novel synthetic methodologies and understanding reaction mechanisms [, , ].

- Biotechnology: Exploring the use of microorganisms for the biocatalytic production of benzoylformic acid from renewable resources, like phenylglycine, has implications for sustainable chemical production [, ].

- Medicinal Chemistry: While not directly addressed in the provided research, benzoylformic acid derivatives, particularly its esters, have been explored as potential therapeutic agents [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)